4-Amino-4'-bromotolane
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Overview
Description
4-Amino-4’-bromotolane is an organic compound characterized by the presence of an amino group and a bromine atom attached to a tolane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-bromotolane typically involves the coupling of 4-bromoaniline with a suitable tolane derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromoaniline reacts with a boronic acid derivative of tolane under mild conditions .
Industrial Production Methods: Industrial production of 4-Amino-4’-bromotolane often employs similar palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure scalability and cost-effectiveness, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4’-bromotolane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiolates are employed under appropriate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Hydrogenated tolane derivatives.
Substitution: Various substituted tolane derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-4’-bromotolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-Amino-4’-bromotolane exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Bromoaniline: Shares the bromine and amino functional groups but lacks the tolane backbone.
4-Aminotoluene: Contains the amino group but lacks the bromine atom and tolane structure.
4-Bromotoluene: Contains the bromine atom but lacks the amino group and tolane structure
Properties
Molecular Formula |
C14H10BrN |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-[2-(4-bromophenyl)ethynyl]aniline |
InChI |
InChI=1S/C14H10BrN/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,16H2 |
InChI Key |
BQNFKUROBGSULC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
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